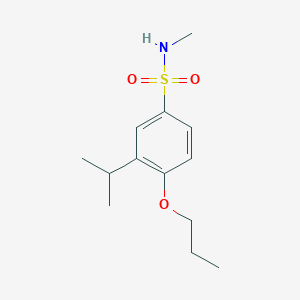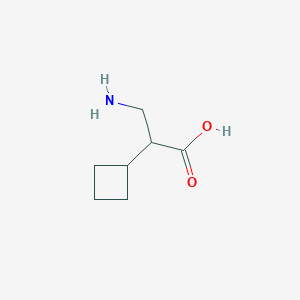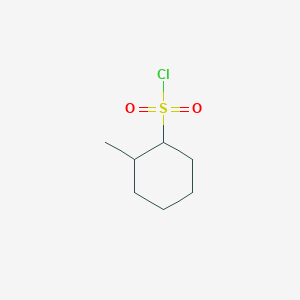
3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C8H13N3O2. It is known for its unique structure, which includes a pyrrolidine ring attached to an imidazolidine-2,4-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione typically involves the reaction of pyrrolidine with imidazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, where nucleophiles replace hydrogen atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine compounds
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Pyrrolidin-2-ylmethyl)imidazolidine-2,4-dione
- 3-(Pyrrolidin-4-ylmethyl)imidazolidine-2,4-dione
- 3-(Piperidin-3-ylmethyl)imidazolidine-2,4-dione
Uniqueness
3-(Pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
3-(pyrrolidin-3-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c12-7-4-10-8(13)11(7)5-6-1-2-9-3-6/h6,9H,1-5H2,(H,10,13) |
InChI-Schlüssel |
ARCDFEJBMSRDAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CN2C(=O)CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol](/img/structure/B13224173.png)
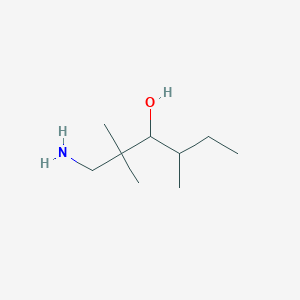

![3-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13224191.png)

![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B13224195.png)
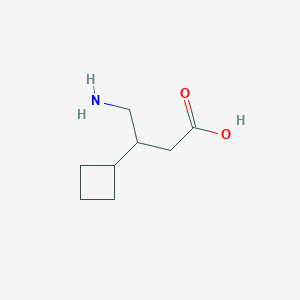
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetic acid](/img/structure/B13224203.png)
![2-(5-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}furan-2-yl)acetic acid](/img/structure/B13224211.png)


